molecular formula C12H16N2O5S B14091873 Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B14091873
M. Wt: 300.33 g/mol
InChI Key: LZSIEUWWMOSVAT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with:

  • 4-(2-ethoxy-2-oxoethoxy) side chain: A unique ether-ester linkage that influences solubility and metabolic stability .
  • Ethyl carboxylate at position 5: Common in bioactive pyrimidines, facilitating cell permeability and esterase-mediated activation .

This compound is primarily investigated for its applications in medicinal chemistry, including antimicrobial and anticancer research, due to its structural versatility .

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O5S/c1-4-17-9(15)7-19-10-8(11(16)18-5-2)6-13-12(14-10)20-3/h6H,4-5,7H2,1-3H3

InChI Key

LZSIEUWWMOSVAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl cyanoacetate and thiourea, the pyrimidine ring can be formed through a cyclization reaction.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an acid catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylthiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Key Pyrimidine Analogs

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
Target Compound : Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate C₁₃H₁₈N₂O₅S 4-(ethoxy-oxoethoxy), 2-(methylsulfanyl) Antimicrobial, anticancer High metabolic stability due to ether-ester chain
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate C₁₁H₁₂ClN₂O₂S 4-Cl, 2-(methylsulfanyl) Enzyme inhibition Chlorine enhances electrophilicity but reduces solubility
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate C₁₀H₁₂ClN₃O₂ 4-Cl, 2-NH₂ Antiviral Amino group enables hydrogen bonding; lower logP than target compound
Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate C₁₅H₁₈N₂O₄S 4-(acetylamino-phenoxy) Kinase inhibition Phenoxy group enhances aromatic interactions; higher molecular weight
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate C₁₇H₂₂N₄O₅S 4-(ethoxy-oxoethoxy), 2-(aminobenzylamino) Antitumor (dose-dependent tumor reduction) Aminobenzyl group improves target specificity
Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate C₁₈H₁₈N₂O₃S 4-(naphthyloxy) Material science applications Bulky naphthyloxy group alters electronic properties

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity
  • Ether-Ester Chain (4-position) : The 2-ethoxy-2-oxoethoxy group in the target compound confers superior metabolic stability compared to simpler ethers or esters. For example, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate lacks this chain, leading to faster hydrolysis in vivo .
  • Sulfur-Containing Groups : The 2-(methylsulfanyl) moiety is shared with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, but replacing chlorine with the ether-ester chain reduces electrophilic toxicity while retaining sulfur’s role in enzyme inhibition .
  • Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exhibit stronger π-π stacking with biological targets due to the phenoxy group, whereas the target compound’s aliphatic ether-ester chain enhances solubility in polar solvents .

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features, including an ethoxy and methylthio substituent, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O5SC_{18}H_{23}N_{3}O_{5}S, with a molecular weight of 405.5 g/mol. The compound features a pyrimidine ring with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₅S
Molecular Weight405.5 g/mol
CAS Number1782096-52-9

Preliminary studies suggest that the compound exhibits promising biological activities, particularly as an inhibitor of enzymes involved in cancer progression. Its structural similarity to known kinase inhibitors indicates potential applications in oncology, especially in targeting cyclin-dependent kinases (CDK4/6) which are critical for cell cycle regulation . The compound's ability to modulate cellular pathways could make it a candidate for further pharmacological evaluation.

Biological Activity

Research indicates that this compound may possess the following biological activities:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases related to cancer cell proliferation.
  • Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated antimicrobial properties, suggesting potential activity against various pathogens.
  • Anticancer Properties : Its structural analogs, such as 5-Fluorouracil, are known anticancer agents, indicating that this compound may also exhibit similar effects.

Study on CDK Inhibition

In a study focused on the synthesis and evaluation of new CDK inhibitors, derivatives similar to this compound were tested for their ability to inhibit CDK4/6. Results indicated that modifications to the pyrimidine core can enhance inhibitory potency and selectivity .

Antimicrobial Testing

A comparative study involving various pyrimidine derivatives found that compounds with similar functional groups exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in this screening, showing moderate efficacy.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for exploration include:

  • In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure affect biological activity.
  • Clinical Trials : If preclinical results are promising, advancing towards clinical trials to evaluate its potential as a therapeutic agent.

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